molecular formula C17H15F3N4O3S B2525971 N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2309586-74-9

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2525971
CAS No.: 2309586-74-9
M. Wt: 412.39
InChI Key: SBXXKTKALMLKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a trifluoromethoxy benzene sulfonamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The pyridine ring can be introduced via nucleophilic substitution reactions. The trifluoromethoxy benzene sulfonamide group is often added through sulfonation reactions using sulfonyl chlorides and trifluoromethoxy benzene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to its combination of a pyrazole ring, pyridine ring, and trifluoromethoxy benzene sulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c1-24-12(10-16(23-24)15-4-2-3-9-21-15)11-22-28(25,26)14-7-5-13(6-8-14)27-17(18,19)20/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXXKTKALMLKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.